molecular formula C12H11N3O2 B14285872 2,4-Diamino-6-nitrobiphenyl CAS No. 136861-01-3

2,4-Diamino-6-nitrobiphenyl

Cat. No.: B14285872
CAS No.: 136861-01-3
M. Wt: 229.23 g/mol
InChI Key: YKBWNTIWQMGILB-UHFFFAOYSA-N
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Description

2,4-Diamino-6-nitrobiphenyl is an organic compound with a biphenyl structure substituted with amino groups at the 2 and 4 positions and a nitro group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-nitrobiphenyl typically involves the nitration of biphenyl followed by the introduction of amino groups. One common method includes the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The resulting nitrobiphenyl is then subjected to reduction and amination reactions to introduce the amino groups at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-nitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amino groups can be oxidized to nitroso or nitro groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents or other electrophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2,4,6-Triaminobiphenyl.

    Substitution: Various substituted biphenyl derivatives.

    Oxidation: 2,4-Diamino-6-nitrosobiphenyl or 2,4-Diamino-6-dinitrobiphenyl.

Scientific Research Applications

2,4-Diamino-6-nitrobiphenyl has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes.

    Biological Studies: It is used in biochemical studies to investigate the interactions of biphenyl derivatives with biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-nitrobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    2,4-Diaminobiphenyl: Lacks the nitro group, resulting in different chemical properties and reactivity.

    2,4-Diamino-6-chlorobiphenyl: Contains a chlorine atom instead of a nitro group, leading to variations in its chemical behavior and applications.

    2,4-Diamino-6-methylbiphenyl: Substituted with a methyl group, affecting its steric and electronic properties.

Uniqueness: 2,4-Diamino-6-nitrobiphenyl is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with tailored properties.

Properties

CAS No.

136861-01-3

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

5-nitro-4-phenylbenzene-1,3-diamine

InChI

InChI=1S/C12H11N3O2/c13-9-6-10(14)12(11(7-9)15(16)17)8-4-2-1-3-5-8/h1-7H,13-14H2

InChI Key

YKBWNTIWQMGILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])N)N

Origin of Product

United States

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